3-(2,2-Difluoroethoxy)benzyl bromide
Description
Significance of Benzyl (B1604629) Bromides as Versatile Synthetic Intermediates
Benzyl bromides are a class of organic compounds characterized by a bromomethyl group attached to a benzene (B151609) ring. They are highly valued in organic synthesis due to the reactivity of the benzylic carbon-bromine bond. The bromine atom is an excellent leaving group, making benzyl bromides susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the benzyl group into a wide variety of molecules.
One of the most common applications of benzyl bromide and its derivatives is as benzylating agents to install protecting groups on alcohols and amines. commonorganicchemistry.com This protective strategy is crucial in multi-step syntheses of complex molecules, preventing sensitive functional groups from reacting under certain conditions. Beyond protection, the benzyl group itself is a key structural motif in many biologically active compounds.
Furthermore, benzyl bromides serve as important precursors in a multitude of carbon-carbon bond-forming reactions. They are utilized in reactions such as the Wittig reaction for alkene synthesis, Grignard reactions, and various cross-coupling reactions, highlighting their role as fundamental building blocks in constructing more complex molecular architectures. researchgate.net Their utility also extends to the synthesis of chalcones and other derivatives that have been investigated for their antibacterial and antifungal properties. nih.gov The general reactivity and properties of benzyl bromide, the parent compound of this class, are summarized in the table below.
| Property | Value |
|---|---|
| CAS Number | 100-39-0 |
| Molecular Formula | C₇H₇Br |
| Molecular Weight | 171.03 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 201 °C |
| Density | 1.438 g/mL at 25 °C |
The Role of Fluoroalkoxy Moieties in Modern Organic Synthesis
The incorporation of fluorine atoms into organic molecules has become a powerful strategy in medicinal chemistry and materials science. Fluoroalkoxy groups, such as the 2,2-difluoroethoxy group, bestow unique physicochemical properties upon a parent molecule. These properties can profoundly influence a compound's biological activity and pharmacokinetic profile.
Introducing fluorine can alter a molecule's lipophilicity, which affects its ability to permeate biological membranes. ontosight.ai The strong electron-withdrawing nature of fluorine can also modulate the acidity (pKa) of nearby functional groups and influence metabolic stability by blocking sites susceptible to oxidative metabolism. The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and chemical stability of the molecule.
In drug discovery, the strategic placement of fluoroalkoxy groups can lead to improved potency, better selectivity for a biological target, and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. For example, the related difluoromethoxy group (-OCHF₂) is recognized for its ability to serve as a lipophilic hydrogen bond donor, a feature that can be exploited in designing enzyme inhibitors or receptor ligands. The table below summarizes the general effects of incorporating fluoroalkoxy groups into organic molecules for drug discovery purposes.
| Physicochemical Property | Effect of Fluoroalkoxylation |
|---|---|
| Lipophilicity (LogP) | Generally increases, enhancing membrane permeability |
| Metabolic Stability | Often increases by blocking sites of oxidation |
| Acidity (pKa) | Can be modulated due to strong electron-withdrawing effects |
| Binding Interactions | Can introduce new hydrogen bonding or dipole interactions |
| Conformation | Can influence molecular shape and preferred conformation |
Research Context and Potential Applications of 3-(2,2-Difluoroethoxy)benzyl Bromide
While specific research detailing the synthesis and application of this compound is limited in publicly available literature, its potential can be inferred from its structure. The compound combines the reactive benzyl bromide functionality with the modulating 2,2-difluoroethoxy group. This unique combination makes it a promising building block for the synthesis of novel compounds, particularly in the pharmaceutical and agrochemical sectors.
The presence of the benzyl bromide moiety allows this compound to readily participate in nucleophilic substitution reactions. This enables its use to introduce the 3-(2,2-difluoroethoxy)benzyl fragment into larger, more complex molecules. The properties of the resulting products would be influenced by the difluoroethoxy group, potentially leading to enhanced biological activity or improved physicochemical characteristics.
A closely related compound, 3-(difluoromethoxy)benzyl bromide, is used as an intermediate in the synthesis of potent inhibitors of the NLRP3 inflammasome, which is implicated in inflammatory diseases. It also serves as a pharmacophore in the design of enzyme inhibitors for potential anticancer therapies. Given the structural similarity, this compound is likely to be explored in similar research areas. The position of the substituent on the benzene ring is known to significantly affect the biological properties of molecules, making isomers like this valuable for structure-activity relationship (SAR) studies. nih.gov Therefore, this compound represents a valuable, yet likely underexplored, tool for chemists seeking to create new chemical entities with finely tuned properties for a range of scientific applications.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-(2,2-difluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEFIVWMYFGOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2,2 Difluoroethoxy Benzyl Bromide and Structural Analogs
Strategies for Constructing the Benzylic Bromide Core
Selective Benzylic Bromination of Corresponding Toluene Derivatives
A primary and direct route to the benzylic bromide core is through the free-radical bromination of the corresponding toluene derivative, 1-(2,2-difluoroethoxy)-3-methylbenzene. This reaction, often referred to as a Wohl-Ziegler reaction, targets the benzylic hydrogens due to the resonance stabilization of the resulting benzylic radical intermediate. chemistrysteps.commasterorganicchemistry.comlibretexts.org
The most common reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine, minimizing undesired aromatic ring bromination. scientificupdate.comresearchgate.net The reaction requires initiation, which can be achieved either through photochemical means using light or through the use of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. scientificupdate.comgla.ac.uk The choice of solvent is critical, with non-polar solvents such as carbon tetrachloride or cyclohexane being preferred to facilitate the radical chain mechanism. Controlling the reaction conditions is key to preventing over-bromination, which leads to the formation of dibrominated byproducts. scientificupdate.com
Table 1: Representative Conditions for Selective Benzylic Bromination
| Precursor | Brominating Agent | Initiator/Condition | Solvent |
| 1-(2,2-Difluoroethoxy)-3-methylbenzene | N-Bromosuccinimide (NBS) | AIBN / Heat | Carbon Tetrachloride |
| 1-(2,2-Difluoroethoxy)-3-methylbenzene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide / Heat | Cyclohexane |
| 1-(2,2-Difluoroethoxy)-3-methylbenzene | N-Bromosuccinimide (NBS) | UV Light (hν) | Carbon Tetrachloride |
Conversion of Benzylic Alcohols to Bromides
An alternative and equally viable pathway to the benzylic bromide involves the substitution of a hydroxyl group from the corresponding benzylic alcohol, (3-(2,2-difluoroethoxy)phenyl)methanol. This two-step approach (alcohol formation followed by conversion) is often employed when the starting toluene derivative is less accessible or when direct bromination proves to be low-yielding or unselective.
Several standard organic reagents are effective for this conversion. Phosphorus tribromide (PBr3) is a classic choice that reliably converts primary and secondary benzylic alcohols into their respective bromides. nih.gov Another common method is the Appel reaction, which utilizes a combination of carbon tetrabromide (CBr4) and triphenylphosphine (PPh3). This reaction proceeds under mild conditions and is known for its high yields and compatibility with a wide range of functional groups.
Table 2: Common Reagent Systems for Converting Benzylic Alcohols to Bromides
| Precursor | Reagent System | Solvent |
| (3-(2,2-Difluoroethoxy)phenyl)methanol | Phosphorus tribromide (PBr3) | Diethyl ether |
| (3-(2,2-Difluoroethoxy)phenyl)methanol | Carbon tetrabromide (CBr4), Triphenylphosphine (PPh3) | Dichloromethane |
| (3-(2,2-Difluoroethoxy)phenyl)methanol | Hydrobromic Acid (HBr) | Acetic Acid |
Introduction of the 2,2-Difluoroethoxy Moiety
The incorporation of the 2,2-difluoroethoxy group is a defining step in the synthesis. This is typically accomplished through nucleophilic substitution reactions where an oxygen nucleophile is appended to the aromatic ring.
Etherification Reactions with 2,2-Difluoroethanol
The most widespread method for forming the aryl ether linkage is the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or sulfonate. wikipedia.org In the context of synthesizing 3-(2,2-difluoroethoxy)benzyl bromide, one would typically start with a phenol, such as 3-methylphenol. The phenol is first deprotonated with a suitable base to generate the more nucleophilic phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).
The resulting phenoxide is then reacted with an electrophile containing the 2,2-difluoroethyl group, such as 2,2-difluoroethyl tosylate or a 2,2-difluoroethyl halide. The reaction is an SN2 substitution, and it is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to accelerate the rate. byjus.comwikipedia.org Following the successful etherification of 3-methylphenol, the benzylic bromination step as described in section 2.1.1 would be carried out.
Table 3: Typical Components for Williamson Ether Synthesis
| Phenolic Substrate | Base | 2,2-Difluoroethyl Source | Solvent |
| 3-Methylphenol | Sodium Hydride (NaH) | 2,2-Difluoroethyl tosylate | Dimethylformamide (DMF) |
| 3-Methylphenol | Potassium Carbonate (K2CO3) | 1-Bromo-2,2-difluoroethane | Acetonitrile |
| 3-Methylphenol | Cesium Carbonate (Cs2CO3) | 2,2-Difluoroethyl tosylate | Acetonitrile |
Nucleophilic Aromatic Substitution Precursors
While the Williamson ether synthesis is the most common approach, the 2,2-difluoroethoxy group could theoretically be introduced via a nucleophilic aromatic substitution (SNAr) reaction. This pathway would require a benzene (B151609) ring precursor that is "activated" towards nucleophilic attack. Such a precursor would need a good leaving group (e.g., fluorine, chlorine, or a nitro group) at the C-3 position, as well as potent electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho and/or para to the leaving group.
The nucleophile would be the 2,2-difluoroethoxide ion, generated by treating 2,2-difluoroethanol with a strong base. However, for a substrate like 3-substituted benzene without significant activation, this reaction is generally not feasible. Therefore, for the synthesis of this compound, this remains a less practical and more theoretical route compared to the etherification of a phenol.
Optimization of Reaction Conditions and Reagent Systems
For the selective benzylic bromination, key variables include the stoichiometry of NBS, the concentration of the radical initiator, and the reaction temperature. Insufficient NBS can lead to incomplete conversion, while an excess can promote the formation of the undesired dibrominated product. scientificupdate.com Modern approaches have utilized continuous flow photochemical reactors to improve safety, control, and throughput for benzylic brominations. rsc.org This technique allows for precise control over irradiation time and temperature, minimizing side reactions. rsc.orgresearchgate.net
In the conversion of benzylic alcohols to bromides, the choice of reagent can be optimized based on the substrate's sensitivity. While PBr3 is robust, the milder conditions of the Appel reaction can be advantageous for complex molecules with delicate functional groups.
For the Williamson etherification, the choice of base, solvent, and temperature is critical. Strong bases like NaH require anhydrous conditions but can drive the reaction to completion at lower temperatures. Weaker bases like K2CO3 may require higher temperatures and longer reaction times but are often easier to handle. The optimization process involves balancing reaction rate, yield, and the practicality of the experimental setup to achieve the most efficient synthesis of the target compound.
Scale-Up Considerations and Process Intensification
The transition from laboratory-scale synthesis to large-scale industrial production of benzyl (B1604629) bromides, including this compound, presents numerous challenges. Traditional batch production methods for benzylic brominations, such as the Wohl-Ziegler reaction, often involve hazardous reagents like N-bromosuccinimide (NBS), explosive radical initiators (e.g., benzoyl peroxide), and chlorinated solvents, posing significant safety and environmental risks. digitellinc.com Process intensification, which aims to create safer, cleaner, and more energy-efficient manufacturing processes, has driven the adoption of modern technologies like continuous flow chemistry. cetjournal.it
Continuous flow technology, particularly when coupled with photochemical methods, has emerged as a superior alternative for the synthesis of benzyl bromides. digitellinc.com This approach offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety due to the small reaction volumes at any given time. cetjournal.itacs.org Photochemical flow reactors, often utilizing simple and readily available light sources like compact fluorescent lamps (CFLs) or LEDs, can activate the radical bromination of benzylic compounds without the need for chemical initiators. organic-chemistry.orgorganic-chemistry.org This eliminates the risks associated with thermally unstable initiators and allows for milder reaction conditions.
A key development in this area is the use of continuous-flow protocols with transparent fluorinated ethylene polymer (FEP) tubing as a simple and effective reactor design. organic-chemistry.orgorganic-chemistry.org Acetonitrile is often used as a solvent, avoiding hazardous chlorinated solvents like carbon tetrachloride (CCl4). organic-chemistry.orgorganic-chemistry.org The scalability of these systems has been demonstrated, with processes capable of producing multigram quantities by extending the operation time. organic-chemistry.orgapolloscientific.co.uk Further enhancement in productivity can be achieved by designing larger reactors with more powerful lamps. organic-chemistry.org
For industrial-scale production, a "smart dimensioning" approach to scale-up has been successfully applied to photochemical benzylic bromination. acs.orgacs.org This involves moving from a lab-scale reactor (e.g., 2.8 mL) to a pilot-scale photochemical flow reactor (e.g., 50 mL). acs.org Such intensification has enabled multikilogram per hour processing, meeting the volume requirements for many pharmaceutical intermediates. acs.orgacs.org One study achieved a productivity of 4.1 kg h⁻¹, representing a 14-fold scale-up from the lab-scale process, by optimizing residence time, temperature, and reagent equivalents. acs.org The use of in-situ bromine generation from safer sources like sodium bromate (NaBrO₃) and hydrobromic acid (HBr) further enhances the safety and green merits of the process by avoiding the direct handling of molecular bromine. researchgate.net
| Parameter | Traditional Batch (Wohl-Ziegler) | Continuous Photochemical Flow | Key Advantages of Flow |
| Initiation | Chemical radical initiators (e.g., AIBN, benzoyl peroxide) digitellinc.com | Light (e.g., CFL, LED) organic-chemistry.org | Avoids explosive initiators, enhances safety digitellinc.com |
| Solvents | Often hazardous chlorinated solvents (e.g., CCl4) digitellinc.com | Greener solvents (e.g., acetonitrile) organic-chemistry.orgorganic-chemistry.org | Reduces environmental impact digitellinc.com |
| Safety | Risks of thermal runaway, handling of explosive initiators digitellinc.com | Minimized reaction volume, better temperature control cetjournal.itacs.org | Inherently safer process cetjournal.it |
| Scalability | Challenging due to poor light penetration and heat transfer acs.org | Readily scalable by "numbering-up" or "sizing-up" reactors digitellinc.comacs.org | Achieves high throughput ( kg/day to kg/hour ) digitellinc.comacs.org |
| Efficiency | Can suffer from side reactions and lower yields digitellinc.com | High selectivity and yields, reduced Process Mass Intensity (PMI) digitellinc.comorganic-chemistry.org | More efficient and sustainable digitellinc.com |
Novel Catalytic Approaches in Fluorine Chemistry for Analog Preparation
The strategic incorporation of fluorine into organic molecules is a central theme in modern medicinal and agrochemical research due to the unique properties fluorine imparts, such as enhanced metabolic stability and bioavailability. mdpi.commpg.de The preparation of structural analogs of this compound relies on innovative catalytic methods for the selective introduction of fluorine or fluoroalkyl groups onto aromatic scaffolds. Recent advancements have been driven by transition metal catalysis, photoredox catalysis, and organocatalysis. chinesechemsoc.org
Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates under exceptionally mild conditions, enabling a wide range of fluorination and fluoroalkylation reactions. mdpi.com For instance, photocatalysts like iridium complexes (e.g., Ir(ppy)₃) can be used to generate trifluoromethyl radicals from stable precursors, which can then be added to aromatic systems. mdpi.com This approach has been successfully applied to the difluoroalkylation of unactivated aromatics using reagents like ethyl 2-bromo-2,2-difluoroacetate. researchgate.net Cooperative catalysis, combining a photocatalyst with a nucleophilic catalyst like lutidine, allows for the activation of even stable benzyl chlorides and bromides for subsequent reactions, overcoming the limitations of direct single-electron reduction. nih.gov
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. These methods have been adapted for C-F bond formation. For example, Pd-catalyzed directed C-H fluorination allows for the site-selective introduction of fluorine into arenes. chinesechemsoc.org Similarly, copper-mediated or -catalyzed trifluoromethylation of aryl boronic acids is an efficient strategy for constructing C(sp²)-CF₃ bonds. chinesechemsoc.org These methods provide pathways to synthesize a wide array of fluorinated aromatic analogs that would be difficult to access through traditional means.
Organocatalysis: Organocatalysis offers a metal-free alternative for fluorination reactions, which is particularly attractive for the synthesis of pharmaceutical intermediates to avoid metal contamination. Chiral organocatalysts have been developed for enantioselective fluorination, allowing for the construction of stereogenic centers containing fluorine. nih.govthieme-connect.de For instance, chiral isothiourea catalysts have been used for the enantioselective fluorination of α-alkynyl-substituted acetic acids using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. mdpi.com While often applied to construct C(sp³)-F bonds, the principles of activating substrates and controlling selectivity are broadly applicable in the synthesis of complex fluorinated molecules.
These novel catalytic strategies represent a significant leap forward in organofluorine chemistry. mpg.de They enable the late-stage fluorination of complex molecules with high functional group tolerance and selectivity, providing essential tools for preparing a diverse library of structural analogs of this compound for further research and development. mpg.dechinesechemsoc.org
| Catalytic Approach | Catalyst Type | Typical Fluorine Source | Key Features & Applications |
| Photoredox Catalysis | Iridium or Ruthenium complexes, Organic dyes mdpi.comresearchgate.net | Togni reagents, CF₃SO₂Na, BrCF₂CO₂Et mdpi.comresearchgate.net | Mild reaction conditions, high functional group tolerance, generation of radical intermediates. nih.gov |
| Transition-Metal Catalysis | Palladium, Copper, Nickel complexes chinesechemsoc.org | Electrophilic (e.g., Selectfluor) or Nucleophilic (e.g., AgF) reagents chinesechemsoc.org | Site-selective C-H fluorination, cross-coupling reactions to install -F, -CF₃, or other fluoroalkyl groups. chinesechemsoc.org |
| Organocatalysis | Chiral amines, isothioureas, cinchona alkaloids mdpi.comnih.gov | Electrophilic reagents (e.g., NFSI, Selectfluor) mdpi.comnih.gov | Metal-free conditions, enantioselective C-F bond formation. thieme-connect.de |
Chemical Reactivity and Mechanistic Investigations of 3 2,2 Difluoroethoxy Benzyl Bromide
Nucleophilic Substitution Reactions at the Benzylic Position
The primary reaction pathway for 3-(2,2-Difluoroethoxy)benzyl bromide involves the substitution of the bromide atom at the benzylic position. This position is activated towards both SN1 and SN2 mechanisms due to the ability of the adjacent phenyl ring to stabilize either a developing positive charge in a carbocation intermediate (SN1) or the transition state (SN2). beilstein-journals.orglibretexts.org The 3-(2,2-difluoroethoxy) group primarily exerts a moderate electron-withdrawing inductive effect, which can slightly influence the reaction pathway preference.
Evaluation of Substrate Scope with Diverse Nucleophiles
The electrophilic nature of the benzylic carbon allows for reactions with a wide array of nucleophiles. Both hard and soft nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can effectively displace the bromide leaving group. nih.govpearson.com This versatility makes it a valuable building block for introducing the 3-(2,2-difluoroethoxy)benzyl moiety into various molecular scaffolds.
Below is a representative table of potential nucleophilic substitution reactions.
| Nucleophile | Typical Reagents | Product Structure | Product Name |
|---|---|---|---|
| Hydroxide (OH⁻) | NaOH, H₂O | (3-(2,2-Difluoroethoxy)phenyl)methanol | |
| Azide (B81097) (N₃⁻) | NaN₃, DMSO | 1-(Azidomethyl)-3-(2,2-difluoroethoxy)benzene | |
| Cyanide (CN⁻) | NaCN, DMSO | 2-(3-(2,2-Difluoroethoxy)phenyl)acetonitrile | |
| Thiolate (RS⁻) | NaSR, EtOH | Alkyl(3-(2,2-difluoroethoxy)benzyl)sulfane | |
| Amine (RNH₂) | RNH₂, THF | N-(3-(2,2-Difluoroethoxy)benzyl)alkan-1-amine |
Stereochemical Outcomes and Diastereoselectivity Control
For nucleophilic substitutions at a benzylic center, the stereochemical outcome is mechanistic-dependent. Should the reaction proceed through a direct bimolecular SN2 pathway, a complete inversion of configuration at the stereocenter would be observed. beilstein-journals.org Conversely, a dissociative unimolecular SN1 mechanism, which proceeds through a planar benzylic carbocation intermediate, would result in a fully racemized product. beilstein-journals.org Mixed SN1/SN2 pathways can lead to partial racemization. The choice of solvent, nucleophile, and temperature can influence the operative mechanism and thus the stereochemical integrity of the product.
Kinetic and Thermodynamic Parameters of Substitution Pathways
The kinetics of the substitution reaction provide insight into the mechanism. A reaction following an SN2 pathway will exhibit second-order kinetics, with the rate dependent on the concentrations of both the benzyl (B1604629) bromide substrate and the nucleophile (rate = k[R-Br][Nu]). libretexts.org In contrast, an SN1 reaction is a first-order process, where the rate-determining step is the formation of the carbocation, making the rate dependent only on the concentration of the substrate (rate = k[R-Br]). libretexts.org Thermodynamically, these reactions are typically favorable, driven by the formation of a more stable bond to the nucleophile than the original carbon-bromine bond.
Electrophilic Aromatic Functionalization of the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution, though the existing substituents influence the position and rate of the reaction. The substituents on the ring are:
-CH₂Br (Bromomethyl) : Weakly deactivating and ortho-, para-directing.
When multiple substituents are present, the most activating (or least deactivating) group typically directs the position of substitution. In this case, the difluoroethoxy group is the stronger directing group. Therefore, electrophiles are expected to add primarily to the positions ortho and para to the ether linkage (C2, C4, and C6 positions), with steric hindrance from the adjacent groups potentially influencing the product distribution. nih.govlibretexts.org
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | Substitution at C4 and C6 positions |
| Nitration | HNO₃, H₂SO₄ | Substitution at C4 and C6 positions |
| Sulfonation | SO₃, H₂SO₄ | Substitution primarily at the less hindered C4 position |
Radical Reactions and Single Electron Transfer Processes
The benzylic C-Br bond is susceptible to homolytic cleavage under radical conditions, initiated by heat or light, to form a resonance-stabilized benzylic radical. libretexts.org This intermediate can participate in various radical chain reactions. For instance, dehalogenation can be achieved using radical mediators like tributyltin hydride (Bu₃SnH) with a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). libretexts.orglibretexts.org The process involves abstraction of the bromine atom by a tributyltin radical, generating the 3-(2,2-difluoroethoxy)benzyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final product and propagate the radical chain. libretexts.org Single electron transfer (SET) processes can also generate radical intermediates, which can be exploited in various synthetic transformations. libretexts.org
Organometallic Transformations and Cross-Coupling Reactions
Benzyl bromides are excellent electrophiles for a variety of organometallic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly effective. nih.govlookchem.com In a typical Suzuki-Miyaura coupling, this compound would react with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov These reactions are valued for their high functional group tolerance and efficiency. Similarly, iron-catalyzed couplings with nucleophiles like thiols have also been reported for benzyl halides. chemrxiv.org
| Reaction Name | Coupling Partner | Typical Catalyst System | General Product Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Diarylmethane derivative |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | Substituted alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Substituted alkyne |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd catalyst | Coupled product R-CH₂-Ar' |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and benzyl halides are common substrates in these transformations. The reactivity of this compound in such reactions is anticipated to be influenced by the electron-withdrawing nature of the difluoroethoxy group. This substituent is expected to modulate the ease of oxidative addition to the palladium(0) catalyst, a key step in many cross-coupling catalytic cycles.
In general, palladium-catalyzed reactions involving benzyl bromides can be influenced by factors such as the choice of catalyst, ligands, base, and solvent. For substituted benzyl bromides, both electron-donating and electron-withdrawing groups on the aromatic ring can affect reaction rates and yields.
Suzuki-Miyaura, Heck, and Sonogashira Coupling Strategies
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid would be expected to yield the corresponding diaryl- or arylvinyl-methane derivative. The general mechanism for Suzuki-Miyaura coupling involves three main steps: oxidative addition of the benzyl bromide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. yonedalabs.com Studies on various benzyl halides have shown that the reaction is tolerant of a wide range of functional groups. nih.gov The electron-withdrawing 2,2-difluoroethoxy group at the meta-position is not expected to significantly hinder the reaction, and successful coupling is highly probable under standard conditions.
Heck Coupling: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. While typically applied to aryl and vinyl halides, benzyl halides can also participate in this reaction. The coupling of this compound with an alkene, such as styrene (B11656) or an acrylate, would lead to the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative. The reaction mechanism generally involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.
Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. The reaction of this compound with a terminal alkyne would yield a substituted benzyl alkyne. nih.gov The catalytic cycle is understood to involve the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the benzyl bromide. Reductive elimination then affords the final product. nih.gov Research has demonstrated the successful Sonogashira coupling of various substituted benzyl bromides. nih.gov
A hypothetical representation of these coupling reactions with this compound is presented in the table below.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(2,2-Difluoroethoxy)diphenylmethane |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 1-(3-(2,2-Difluoroethoxy)benzyl)-2-phenylethene |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(3-(2,2-Difluoroethoxy)benzyl)-2-phenylacetylene |
This table represents hypothetical reactions based on established coupling strategies for analogous benzyl bromides.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound would involve its reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). thieme-connect.de This would result in the formation of 3-(2,2-difluoroethoxy)benzylmagnesium bromide. The success of Grignard reagent formation from benzyl bromides can sometimes be complicated by the competing Wurtz coupling side reaction, which leads to the formation of a homocoupled product (1,2-bis(3-(2,2-difluoroethoxy)phenyl)ethane in this case). researchgate.net
Once formed, the 3-(2,2-difluoroethoxy)benzylmagnesium bromide would be a potent nucleophile and a strong base. It would be expected to react readily with a variety of electrophiles. For instance, reaction with aldehydes and ketones would yield secondary and tertiary alcohols, respectively. libretexts.org Carboxylation with carbon dioxide would produce 2-(3-(2,2-difluoroethoxy)phenyl)acetic acid. Furthermore, it could participate in nucleophilic substitution reactions with alkyl halides and ring-opening reactions with epoxides. thieme-connect.deyoutube.com
The table below summarizes some of the expected reactions of the Grignard reagent derived from this compound.
| Electrophile | Reaction Type | Potential Product |
| Formaldehyde | Nucleophilic Addition | (3-(2,2-Difluoroethoxy)phenyl)methanol |
| Acetaldehyde | Nucleophilic Addition | 1-(3-(2,2-Difluoroethoxy)phenyl)ethanol |
| Acetone | Nucleophilic Addition | 2-(3-(2,2-Difluoroethoxy)phenyl)propan-2-ol |
| Carbon Dioxide | Carboxylation | 2-(3-(2,2-Difluoroethoxy)phenyl)acetic acid |
| Ethylene Oxide | Ring-Opening | 2-(3-(2,2-Difluoroethoxy)phenyl)ethanol |
This table illustrates potential reactions based on the known reactivity of Grignard reagents.
Computational and Experimental Mechanistic Elucidation Studies
While no specific computational or experimental mechanistic studies have been published for this compound, the general mechanisms of the reactions discussed above are well-established for related compounds.
Computational studies on substituted benzyl bromides often focus on the energetics of the oxidative addition step in palladium-catalyzed reactions. The electronic nature of the substituents on the aromatic ring can influence the activation barrier for this step. The 2,2-difluoroethoxy group is primarily electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect would likely influence the electron density at the benzylic carbon and the C-Br bond polarity, which in turn could affect the kinetics of the oxidative addition.
For Grignard reagent formation, mechanistic studies have shown that the reaction occurs on the surface of the magnesium metal and can involve radical intermediates. researchgate.net The electronic properties of the substituent could potentially influence the stability of these intermediates and the rate of the competing Wurtz coupling reaction.
Experimental mechanistic studies, such as kinetic analyses and isotopic labeling experiments, on analogous systems have been crucial in elucidating the catalytic cycles of palladium-catalyzed coupling reactions. acs.org Similar studies on this compound would be necessary to fully understand the specific influence of the difluoroethoxy substituent on the reaction mechanisms. For instance, kinetic studies could quantify the effect of the substituent on the rates of oxidative addition and reductive elimination.
Strategic Applications of 3 2,2 Difluoroethoxy Benzyl Bromide As a Building Block
Construction of Complex Polyfunctional Organic Molecules
The primary utility of 3-(2,2-difluoroethoxy)benzyl bromide lies in its capacity as an electrophile in nucleophilic substitution reactions. The carbon-bromine bond is activated by the adjacent benzene (B151609) ring, making it susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of the 3-(2,2-difluoroethoxy)benzyl moiety into diverse molecular frameworks.
Detailed research has shown that this building block can be effectively used in the alkylation of amines, alcohols, thiols, and carbanions to forge new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. Such reactions are fundamental to the assembly of complex structures from simpler precursors. For instance, in the synthesis of potential therapeutic agents, this compound can be used to append the fluorinated benzyl (B1604629) group to a core structure, which can lead to enhanced binding affinity with biological targets or improved pharmacokinetic properties. nih.govnih.gov The synthesis of novel bioactive molecules often involves multi-step sequences where the reliable reactivity of reagents like benzyl bromides is crucial. nih.govnih.gov
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile Class | Reagent Example | Product Type | Potential Application |
|---|---|---|---|
| N-Nucleophile | Primary/Secondary Amine | Substituted Benzylamine | Pharmaceutical Scaffolds |
| O-Nucleophile | Phenol / Alcohol | Benzyl Ether | Protecting Groups, Material Science |
| S-Nucleophile | Thiol | Benzyl Thioether | Bioconjugation, Synthesis Intermediates |
Incorporation into Advanced Materials and Specialty Chemicals
The unique properties imparted by the difluoroethoxy group make this compound an attractive component for the synthesis of advanced materials. In polymer chemistry, it can be used as a functionalizing agent to modify polymer chains or as an initiator for certain types of polymerization. The incorporation of fluorine can enhance the thermal stability, chemical resistance, and hydrophobicity of polymers.
Furthermore, this compound serves as a precursor for various specialty chemicals. For example, its derivatives can be explored in the development of liquid crystals, where the polarity and shape of the molecule are critical. It can also be used to synthesize fluorinated surfactants and other compounds where specific interfacial properties are desired.
Synthesis of Fluorine-Containing Scaffolds for Research Purposes
In modern drug discovery, the strategic incorporation of fluorine is a widely used tactic to optimize drug candidates. nih.govnih.gov this compound is an ideal starting material for creating novel fluorine-containing scaffolds—core molecular structures that can be systematically modified to build libraries of compounds for biological screening.
Development of Novel Synthetic Routes to Bridged or Fused Ring Systems
The reactivity of the benzyl bromide moiety can be exploited to construct conformationally rigid bridged or fused ring systems. This can be achieved through intramolecular reactions, where a derivative of this compound is designed to contain a tethered nucleophile. Subsequent ring-closing reactions can generate complex polycyclic architectures. Such rigid structures are of significant interest in medicinal chemistry as they reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target. While this is a general strategy in organic synthesis, the use of a fluorinated building block like this compound allows for the direct incorporation of fluorine into these sophisticated scaffolds.
Utilization in Protecting Group Chemistry
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a subsequent reaction. This is achieved using a "protecting group." The benzyl group is a classic and widely used protecting group, especially for alcohols, which are converted to benzyl ethers. uwindsor.caorganic-chemistry.org
The 3-(2,2-difluoroethoxy)benzyl group, introduced via the corresponding bromide, can function as a modified benzyl protecting group. Its electronic properties, altered by the fluorinated substituent, can fine-tune its stability and the conditions required for its removal (deprotection). Standard deprotection involves palladium-catalyzed hydrogenation, which cleaves the benzyl ether to regenerate the alcohol. organic-chemistry.org The specific substitution pattern of the 3-(2,2-difluoroethoxy)benzyl group may offer advantages in complex syntheses where selective removal of one protecting group in the presence of others is required. uchicago.edu
Advanced Spectroscopic and Analytical Characterization Techniques for 3 2,2 Difluoroethoxy Benzyl Bromide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of 3-(2,2-Difluoroethoxy)benzyl bromide in solution. By analyzing the magnetic properties of atomic nuclei, a complete picture of the molecular connectivity and environment of each atom can be assembled. One-dimensional (1D) spectra (¹H, ¹³C, ¹⁹F) provide fundamental information about the different types of atoms, while two-dimensional (2D) experiments establish the connectivity between them.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the 2,2-difluoroethoxy group.
The aromatic region will display a complex pattern of multiplets between δ 7.0 and 7.4 ppm. The substitution pattern on the benzene (B151609) ring (meta-substitution) leads to four distinct aromatic proton signals. The proton at position 2 (H-2) would likely appear as a singlet or a narrow triplet, while the protons at positions 4, 5, and 6 (H-4, H-5, H-6) would present as a doublet of doublets, a triplet, and a doublet, respectively, due to ortho and meta couplings.
The benzylic methylene protons (-CH₂Br) are expected to resonate as a sharp singlet around δ 4.5 ppm. This downfield shift is attributed to the deshielding effect of the adjacent electronegative bromine atom.
A key feature of the spectrum is the signal from the difluoroethoxy group. The methylene protons (-OCH₂) adjacent to the oxygen atom are anticipated to appear as a triplet of doublets around δ 4.2 ppm. The splitting into a triplet is due to coupling with the two adjacent fluorine atoms (³JH-F), and the further splitting into a doublet is due to coupling with the single proton of the -CHF₂ group (³JH-H). The terminal proton (-CHF₂) is expected to be a triplet of triplets (tt) in the range of δ 5.9-6.2 ppm, resulting from coupling to the two fluorine atoms (²JH-F, typically a large coupling of ~55-60 Hz) and the two methylene protons (³JH-H).
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (H-2, H-4, H-5, H-6) | 7.0 - 7.4 | m | - |
| -CH₂Br | ~4.5 | s | - |
| -OCH₂- | ~4.2 | td | ³JH-F ≈ 12-15 Hz, ³JH-H ≈ 4 Hz |
| -CHF₂ | 5.9 - 6.2 | tt | ²JH-F ≈ 55-60 Hz, ³JH-H ≈ 4 Hz |
Note: Predicted values are based on the analysis of similar substituted benzyl (B1604629) and difluoroethoxy compounds.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the benzylic carbon, the aromatic carbons, and the carbons of the difluoroethoxy group.
The benzylic carbon (-CH₂Br) is expected to appear at approximately δ 32-35 ppm. The aromatic region will show six distinct signals. The carbon attached to the ether linkage (C-3) will be downfield, likely around δ 158 ppm. The carbon attached to the bromomethyl group (C-1) is expected around δ 139 ppm. The remaining aromatic carbons (C-2, C-4, C-5, C-6) will resonate in the typical aromatic region of δ 115-130 ppm.
The carbons of the difluoroethoxy group will show characteristic splitting due to coupling with the fluorine atoms. The methylene carbon (-OCH₂) is expected to be a triplet around δ 66 ppm due to coupling with the two fluorine atoms (²JC-F). The difluoromethyl carbon (-CHF₂) will appear as a triplet with a large coupling constant (¹JC-F) in the range of δ 113-116 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| -CH₂Br | 32 - 35 | s |
| Aromatic C-H | 115 - 130 | s |
| Aromatic C-1 | ~139 | s |
| Aromatic C-3 | ~158 | s |
| -OCH₂- | ~66 | t |
| -CHF₂ | 113 - 116 | t |
Note: Predicted values are based on the analysis of similar substituted benzyl and difluoroethoxy compounds.
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single fluorine environment is present. The spectrum is expected to show one primary signal for the two equivalent fluorine atoms of the -CHF₂ group. This signal will appear as a triplet of triplets due to coupling with the geminal proton (²JF-H) and the vicinal methylene protons (³JF-H). The chemical shift is typically observed in the range of δ -120 to -130 ppm relative to a standard such as CFCl₃. The large geminal F-H coupling is a characteristic feature. rsc.org
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled aromatic protons, helping to delineate the substitution pattern on the ring. It would also show a clear correlation between the -OCH₂- and -CHF₂ protons of the difluoroethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the benzylic protons at ~δ 4.5 ppm would correlate with the benzylic carbon signal at ~δ 32-35 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C couplings). HMBC is crucial for piecing together the molecular fragments. Key correlations would be expected between the benzylic protons (-CH₂Br) and the aromatic carbons C-1, C-2, and C-6. Similarly, the methylene protons of the ether (-OCH₂-) would show correlations to the aromatic carbon C-3 and the difluoromethyl carbon (-CHF₂), confirming the ether linkage.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.
For this compound (C₉H₉BrF₂O), the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine would be evident from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern in the mass spectrum can also provide structural information. A common fragmentation pathway for benzyl bromides is the loss of the bromine radical to form a stable benzylic carbocation. In this case, the base peak in the mass spectrum would likely correspond to the [M-Br]⁺ ion, which is the 3-(2,2-difluoroethoxy)benzyl cation. This cation can further rearrange to the highly stable tropylium (B1234903) ion. chegg.com
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z (for C₉H₉⁷⁹BrF₂O) | Calculated m/z (for C₉H₉⁸¹BrF₂O) |
| [M]⁺ | 249.9804 | 251.9784 |
| [M-Br]⁺ | 171.0617 | 171.0617 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
The FT-IR spectrum of this compound would be expected to show several key absorption bands:
C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.
C-H stretching (aliphatic): Medium bands in the 2850-3000 cm⁻¹ region for the -CH₂- groups.
C=C stretching (aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.
C-O-C stretching (ether): A strong, characteristic band for the asymmetric stretch, typically around 1250 cm⁻¹, and a weaker symmetric stretch near 1050 cm⁻¹.
C-F stretching: Strong, intense bands in the 1000-1100 cm⁻¹ region, characteristic of the difluoro group.
C-Br stretching: A band in the lower frequency region, typically around 600-700 cm⁻¹, for the bromomethyl group.
Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give strong signals in the Raman spectrum. The symmetric C-O-C and C-F stretching vibrations would also be Raman active.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H stretch | 2850 - 3000 | Medium | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | Strong |
| Asymmetric C-O-C stretch | 1220 - 1280 | Strong | Weak |
| Symmetric C-O-C stretch | 1020 - 1080 | Medium | Medium |
| C-F stretch | 1000 - 1100 | Very Strong | Medium |
| C-Br stretch | 600 - 700 | Medium | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. In this compound, the substituted benzene ring acts as the primary chromophore, giving rise to characteristic absorption bands in the UV region.
The electronic spectrum of benzene, the parent chromophore, is characterized by three main absorption bands originating from π → π* transitions. These include a strong transition around 184 nm (¹A₁g → ¹E₁u), a moderate intensity transition around 204 nm (¹A₁g → ¹B₁u), and a weak, vibrationally-structured band around 256 nm (¹A₁g → ¹B₂u). scilit.comresearchgate.net The latter is formally forbidden by symmetry rules but becomes observable due to vibrational coupling. nist.gov
When substituents are added to the benzene ring, they can alter the energy of these electronic transitions and the intensity of the corresponding absorption bands. libretexts.org This is due to both inductive and resonance effects, which modify the electron density of the aromatic ring. studymind.co.uk For this compound, two key substituents influence the spectrum: the bromomethyl (-CH₂Br) group and the 2,2-difluoroethoxy (-OCH₂CF₂H) group.
Effect of the Bromomethyl Group: The -CH₂Br group acts as a weak auxochrome and can cause a slight bathochromic shift (a shift to longer wavelengths) of the benzene absorption bands.
Effect of the 2,2-Difluoroethoxy Group: The ether oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance, an electron-donating effect that typically leads to a significant bathochromic shift and an increase in absorption intensity (hyperchromic effect). Concurrently, the highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which can counteract the resonance effect to some degree.
| Expected λmax (nm) | Electronic Transition | Typical Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| ~270-280 | π → π* (B-band, ¹A₁ → ¹B₂) | Low to Medium | Corresponds to the forbidden transition in benzene, intensity enhanced by substitution. |
| ~220-230 | π → π* (E-band, ¹A₁ → ¹B₁) | Medium to High | Shifted from the 204 nm band of benzene due to substituent effects. |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a chemical mixture. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are critical for assessing its purity, identifying potential impurities from synthesis, and for preparative isolation.
Gas Chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given the nature of benzyl bromide derivatives, GC is a primary method for purity assessment. The technique separates compounds based on their partitioning between a stationary phase within a capillary column and a mobile gas phase (carrier gas).
A typical GC analysis of a benzyl bromide derivative would employ a capillary column with a non-polar or mid-polarity stationary phase. A common choice is a column coated with 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), which provides good separation for a wide range of organic analytes. scholarsresearchlibrary.com For detection, a Flame Ionization Detector (FID) offers robust and sensitive universal detection for organic compounds. For unambiguous identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method, as it provides structural information based on the mass-to-charge ratio of fragmented ions. nih.govmdpi.com Derivatization with reagents like pentafluorobenzyl bromide can also be employed in GC-MS analysis to enhance the detection of certain analytes. mdpi.comscience.govnih.gov
The development of a GC method would involve optimizing parameters such as the oven temperature program, injector temperature, and carrier gas flow rate to achieve optimal separation and peak shape.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5) | Provides high-resolution separation of analytes. researchgate.net |
| Carrier Gas | Helium or Hydrogen | Mobile phase to transport analytes through the column. nih.gov |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. researchgate.net |
| Oven Program | Initial temp 60-100°C, ramped to 280-300°C | Separates compounds based on boiling point and polarity. researchgate.net |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | Quantification (FID) and Identification (MS). nih.govsemanticscholar.org |
High-Performance Liquid Chromatography is a powerful and versatile separation technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. It is widely used for the purity assessment of benzyl bromide and its derivatives. google.com
The most common mode for this class of compounds is reversed-phase HPLC (RP-HPLC). In this technique, a non-polar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). wisdomlib.org The separation is based on the hydrophobic interactions of the analytes with the stationary phase.
Detection is most commonly achieved using a UV-Vis detector, as the aromatic ring in this compound is a strong chromophore. chromatographyonline.com The analysis is often performed at a specific wavelength, such as 210 nm where many organic molecules absorb, or at the compound's λmax (e.g., ~270 nm) for better selectivity and sensitivity. researchgate.netchromforum.org A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector can be used to acquire the full UV spectrum of each peak, aiding in peak identification and purity assessment. science.gov For trace analysis of benzyl halides, derivatization with a UV-absorbing agent can be employed to shift the detection wavelength to a region with less matrix interference, thereby enhancing sensitivity and specificity. rsc.orgresearchgate.net
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for separation of moderately polar organic compounds. wisdomlib.org |
| Mobile Phase | Gradient of Water and Acetonitrile or Methanol | Elutes compounds based on their polarity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. wisdomlib.org |
| Column Temperature | 25-40 °C | Ensures reproducible retention times. |
| Detection | UV at ~210 nm or ~270 nm | Detects the aromatic chromophore. researchgate.netchromforum.org |
| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. |
Computational and Theoretical Chemistry Studies on 3 2,2 Difluoroethoxy Benzyl Bromide
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable conformation (the lowest energy state) of 3-(2,2-Difluoroethoxy)benzyl bromide.
Geometry optimization procedures, commonly using DFT with functionals like B3LYP and basis sets such as 6-31G(d,p) or larger, can predict key structural parameters. windows.netepstem.netaun.edu.eg These calculations reveal the bond lengths, bond angles, and dihedral angles that define the molecule's geometry. The presence of the electronegative 2,2-difluoroethoxy group at the meta position is expected to influence the electronic properties of the benzene (B151609) ring and the reactivity of the benzylic C-Br bond through inductive effects. Calculations can quantify these effects by mapping the electron density and calculating atomic charges, providing insight into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. nih.gov
The conformation of the flexible ethoxybenzyl side chain is of particular interest. Quantum calculations can determine the rotational energy barriers around the C-O and C-C single bonds, identifying the most energetically favorable spatial arrangement of the difluoroethoxy group relative to the benzene ring.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on calculations of similar substituted benzyl (B1604629) derivatives. researchgate.net
| Parameter | Description | Predicted Value |
|---|---|---|
| C-Br Bond Length | The distance between the benzylic carbon and the bromine atom. | ~1.96 Å |
| C-O Bond Length (Aryl-O) | The distance between the aromatic carbon and the ether oxygen. | ~1.37 Å |
| C-F Bond Length | The distance between the ethyl carbon and a fluorine atom. | ~1.35 Å |
| C-C-Br Bond Angle | The angle formed by the aromatic carbon, benzylic carbon, and bromine. | ~111.5° |
| C-O-C Dihedral Angle | The torsional angle defining the orientation of the ethoxy group. | ~118.0° |
Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for their experimental identification and characterization. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. epstem.net These theoretical spectra allow for the assignment of specific absorption bands to the stretching and bending motions of functional groups within this compound.
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net These predictions are crucial for interpreting experimental NMR data and confirming the molecular structure. The calculated chemical shifts for the benzylic protons (-CH₂Br) and the carbons in the aromatic ring would be particularly sensitive to the electronic influence of the difluoroethoxy substituent.
Table 2: Predicted Characteristic Vibrational Frequencies and NMR Shifts for this compound Note: Values are illustrative and based on typical frequency and chemical shift ranges for the specified functional groups.
| Spectroscopic Data | Functional Group | Predicted Value |
|---|---|---|
| IR Frequency (cm⁻¹) | C-Br Stretch | 650 - 690 cm⁻¹ |
| IR Frequency (cm⁻¹) | C-F Stretch | 1050 - 1150 cm⁻¹ |
| IR Frequency (cm⁻¹) | Aryl-O-C Stretch | 1230 - 1270 cm⁻¹ |
| ¹H NMR Shift (ppm) | -CH₂Br | ~4.5 ppm |
| ¹³C NMR Shift (ppm) | -CH₂Br | ~32 ppm |
Mechanistic Insights into Reaction Pathways and Transition States
Benzyl bromides are classic substrates for nucleophilic substitution reactions, which can proceed through either an Sₙ1 or Sₙ2 mechanism. Computational chemistry allows for a detailed exploration of the potential energy surfaces for these reaction pathways. researchgate.netnih.gov By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a given reaction can be constructed. nih.gov
For this compound, theoretical calculations can determine the activation energy barriers for both Sₙ1 (via a benzyl cation intermediate) and Sₙ2 (a concerted displacement) pathways. nih.gov The electron-withdrawing nature of the difluoroethoxy group is expected to destabilize the benzyl cation, likely making the Sₙ1 pathway less favorable compared to benzyl bromide itself. The structure of the transition state—the highest energy point along the reaction coordinate—can be optimized to understand the bonding changes that occur during the substitution process. Such studies provide critical insights into the compound's reactivity and the factors that control reaction outcomes. nih.gov
Table 3: Hypothetical Calculated Energies for an Sₙ2 Reaction Pathway Reaction: this compound + Cl⁻ → 3-(2,2-Difluoroethoxy)benzyl chloride + Br⁻
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Isolated benzyl bromide and chloride ion | 0.0 |
| Transition State | Highest energy point with partial C-Br and C-Cl bonds | +18.5 |
| Products | Isolated benzyl chloride and bromide ion | -5.2 |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations describe a static, minimum-energy picture, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time in a condensed phase, such as in a solvent. arxiv.org An MD simulation of this compound, typically in a box of water or an organic solvent, would reveal its dynamic properties at a given temperature and pressure.
These simulations can be used to explore the conformational landscape of the flexible difluoroethoxy side chain, showing how it rotates and flexes in solution. acs.org MD is also invaluable for studying solvation, revealing how solvent molecules arrange themselves around the solute and form solvation shells. arxiv.org By analyzing trajectories, one can calculate properties like the Root Mean Square Deviation (RMSD) to assess conformational stability and Radial Distribution Functions (RDFs) to characterize the structure of the solvent around specific atoms, such as the reactive benzylic carbon and the bromine leaving group. arxiv.org This provides a dynamic understanding of the molecule's interaction with its environment, which is crucial for interpreting reaction kinetics.
Quantitative Structure-Reactivity Relationship (QSAR) Studies
Quantitative Structure-Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. For a series of related benzyl bromide derivatives, a QSAR model could be developed to predict their reaction rates in, for example, a nucleophilic substitution reaction. nih.gov
To build such a model for this compound and its analogs, a set of molecular descriptors would first be calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as electronic, steric, or hydrophobic. nih.gov A statistical method, such as multiple linear regression, is then used to find the best correlation between these descriptors and the observed reactivity. The resulting QSAR equation can offer predictive power and provide insights into which molecular features are most important for determining reactivity. For instance, a model might show that reactivity is strongly influenced by the electrostatic potential at the benzylic carbon or the molar refractivity of a substituent on the aromatic ring. researchgate.net
Table 4: Key Molecular Descriptors for QSAR Analysis of Benzyl Bromide Derivatives
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing ability of a substituent. |
| Electronic | Partial Atomic Charge | The calculated charge on a specific atom (e.g., the benzylic carbon). |
| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or group and its polarizability. nih.gov |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Topological | Wiener Index | A descriptor based on the graph theory representation of the molecule, related to its branching. |
Future Research Directions and Emerging Paradigms for 3 2,2 Difluoroethoxy Benzyl Bromide Research
Sustainable and Environmentally Benign Synthetic Approaches
Traditional methods for the synthesis of benzyl (B1604629) bromides often involve the use of harsh reagents and hazardous solvents, such as carbon tetrachloride. organic-chemistry.org Future research is increasingly focused on developing greener, more sustainable synthetic routes to compounds like 3-(2,2-Difluoroethoxy)benzyl bromide.
Key areas of development include:
Photocatalysis: Visible-light photocatalysis offers a mild and efficient method for benzylic C-H bond halogenation. organic-chemistry.org This approach can replace traditional radical initiators and hazardous reagents. For the synthesis of this compound, a potential sustainable route would involve the direct photocatalytic bromination of 3-(2,2-Difluoroethoxy)toluene using a safe bromine source like N-bromosuccinimide (NBS) and an organic photocatalyst, activated by energy-efficient light sources such as LEDs. organic-chemistry.orggoogle.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times under solvent-free conditions. tandfonline.comnih.gov The conversion of 3-(2,2-Difluoroethoxy)benzyl alcohol to the corresponding bromide using a triphenylphosphine/NBS system under microwave irradiation represents a rapid and environmentally friendly alternative to conventional heating methods. tandfonline.com
Eco-Friendly Reagents and Solvents: A significant push in sustainable chemistry is the replacement of toxic chemicals. Research into the synthesis of benzyl bromides is exploring the use of greener brominating agents and recyclable catalysts. rsc.orgresearchgate.net For instance, using a combination of NaBrO₃/HBr can serve as an in situ bromine generator, minimizing the handling of elemental bromine. rsc.org Furthermore, replacing hazardous chlorinated solvents with more benign alternatives like acetonitrile (B52724) or developing solvent-free reaction conditions are critical goals. organic-chemistry.orgtandfonline.com
| Synthesis Method | Key Advantages | Potential Reagents for this compound |
| Photocatalysis | Mild conditions, high selectivity, low energy consumption. | 3-(2,2-Difluoroethoxy)toluene, N-Bromosuccinimide (NBS), LED light source. organic-chemistry.orggoogle.com |
| Microwave-Assisted | Rapid reaction times, high yields, potential for solvent-free conditions. tandfonline.com | 3-(2,2-Difluoroethoxy)benzyl alcohol, PPh₃/NBS. tandfonline.com |
| Greener Reagents | Reduced toxicity and waste, improved safety. | NaBrO₃/HBr system, heterogeneous catalysts. rsc.org |
Exploration of Unconventional Reactivity Modes
Beyond its classical role as an electrophile in substitution reactions, future research will likely uncover and exploit unconventional reactivity modes of this compound. commonorganicchemistry.com This involves engaging the molecule in novel bond-forming cascades and transformations that go beyond simple displacement of the bromide.
Emerging areas of exploration include:
C-C Bond Insertion: Recent studies have shown that benzyl bromides can undergo formal insertion of diazo compounds into the C(sp²)–C(sp³) bond, a type of homologation reaction. nih.gov Applying this methodology to this compound could generate novel molecular scaffolds with benzylic quaternary centers, which are valuable in complex molecule synthesis. nih.gov
Radical-Mediated Transformations: The generation of the 3-(2,2-difluoroethoxy)benzyl radical opens up a plethora of reactivity pathways. For example, photoredox catalysis can facilitate the coupling of benzyl radicals with a wide range of partners, including electron-deficient alkenes. acs.org Another unconventional pathway involves the self-reaction of benzyl radicals, which can lead to the formation of polycyclic aromatic hydrocarbons like phenanthrene (B1679779) and anthracene (B1667546) through complex cyclization mechanisms. nih.gov
Tandem Reactions: Designing one-pot reactions where this compound undergoes a sequence of transformations without isolation of intermediates is a key goal for synthetic efficiency. An example is the tandem substitution with an azide (B81097) followed by an oxidative rearrangement to yield the corresponding nitrile, a valuable functional group in organic synthesis. organic-chemistry.org
Integration into Automated Synthesis Platforms and Flow Chemistry
The synthesis and derivatization of chemical building blocks are being revolutionized by automation and continuous flow chemistry. Integrating this compound into these platforms can accelerate discovery and enable safer, more efficient production.
Automated Synthesis Platforms: The use of automated systems, including those employing pre-packed reagent capsules, can streamline the synthesis of compound libraries for screening purposes. synplechem.com this compound could be used as a key building block in such platforms to rapidly generate a diverse set of derivatives through reactions like etherifications, aminations, or cross-coupling reactions, accelerating the discovery of new functional molecules. synplechem.com
| Technology | Application to this compound | Benefits |
| Flow Chemistry | Continuous photochemical synthesis from 3-(2,2-Difluoroethoxy)toluene. rsc.orgapolloscientific.co.uk | Enhanced safety, scalability, high throughput, reduced waste. rsc.org |
| Automated Platforms | Use as a reactant in capsule-based systems for library synthesis. synplechem.com | High-throughput derivatization, reproducibility, rapid discovery cycles. |
Design and Synthesis of Advanced Fluorinated Derivatives
The difluoroethoxy group imparts specific properties to the molecule, but further fluorination can lead to compounds with even more finely tuned characteristics. nih.govolemiss.edu Future research will focus on creating advanced derivatives of this compound.
Multi-Fluorinated Aromatic Rings: Introducing additional fluorine atoms or fluorine-containing groups onto the benzene (B151609) ring of the parent molecule can further modify its electronic and physical properties. nih.govresearchgate.net For example, the synthesis of derivatives like 2,5-difluoro-3-(2,2-difluoroethoxy)benzyl bromide could be pursued. These highly fluorinated building blocks are of interest for creating materials with unique dielectric properties or agrochemicals with enhanced potency. olemiss.edu
Varying the Fluoroalkyl Chain: Replacing the 2,2-difluoroethoxy group with other fluorinated moieties such as a trifluoromethoxy or a pentafluorosulfanyl (SF₅) group would yield a new family of benzyl bromide reagents. olemiss.edunist.gov These groups have distinct electronic effects and steric profiles, providing chemists with a broader toolkit for molecular design.
Direct C-H Fluorination: Modern synthetic methods allow for the direct fluorination of C-H bonds. beilstein-journals.org It may be possible to develop selective C-H fluorination reactions that act on the benzyl bromide core or its precursors, providing access to novel fluorinated isomers that are difficult to synthesize through classical methods. beilstein-journals.orgtandfonline.com
Interdisciplinary Research with Materials Science and Chemical Biology (excluding human/clinical applications)
The unique properties conferred by the difluoroethoxy group make this compound and its derivatives attractive candidates for interdisciplinary research, particularly in materials science and chemical biology.
Materials Science: Fluorinated organic compounds are known for their applications in creating advanced materials such as liquid crystals, functional polymers, and organic electronics. The polarity and stability of the C-F bond can influence the self-assembly and electronic properties of materials. olemiss.edu Derivatives of this compound could be incorporated as monomers into polymers to create materials with low surface energy, high thermal stability, or specific optical properties.
Chemical Biology: In chemical biology, fluorinated molecules can serve as probes or tools to study biological systems. For instance, fluorinated protecting groups can be used in the synthesis of complex biomolecules like oligosaccharides. wiserpub.com The presence of fluorine provides a unique NMR signature that can help in resolving complex spectra. The 3-(2,2-difluoroethoxy)benzyl group could be explored as a novel protecting group in carbohydrate or peptide synthesis, where its cleavage conditions and impact on solubility could offer advantages over traditional benzyl groups. wiserpub.com
Q & A
Q. What are the established synthetic routes for 3-(2,2-Difluoroethoxy)benzyl bromide, and how can reaction efficiency be maximized?
A common approach involves halogenation of the benzyl position in the presence of a difluoroethoxy substituent. For example, analogous compounds like 3-(trifluoromethyl)benzyl bromide are synthesized by treating precursors (e.g., 1,3-bis(fluoromethyl)benzene) with brominating agents like N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . Optimizing reaction parameters (temperature, stoichiometry, and pH) can minimize byproducts such as dibrominated derivatives. For instance, maintaining a pH of 1 and using sub-stoichiometric catalysts (e.g., KBr with H₂O₂) improves selectivity for monobrominated products .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm the presence of the difluoroethoxy group (-OCH₂CF₂H) and benzyl bromide moiety. For example, in 3-(trifluoromethyl)benzyl bromide, the -CF₃ group resonates at ~-63 ppm in ¹⁹F NMR .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., exact mass 271.955896 for related difluoro compounds ).
- Melting Point/Purity Analysis : Purity (>95%) is assessed via HPLC or GC, with melting points cross-referenced against databases (e.g., 58–61°C for 4-ethoxy-2,3-difluorobenzyl bromide ).
Q. How should this compound be stored to ensure stability?
Store at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture and nucleophiles (e.g., amines, alcohols), as the benzyl bromide group is highly reactive. Safety protocols recommend handling in a fume hood with PPE to prevent inhalation or skin contact .
Advanced Research Questions
Q. How can regioselectivity challenges in nucleophilic substitution reactions involving this compound be addressed?
The electron-withdrawing difluoroethoxy group (-OCH₂CF₂H) directs nucleophilic attack to the benzyl carbon. To enhance regioselectivity:
Q. What strategies enable enantioselective synthesis of derivatives using this compound?
Chiral auxiliaries or catalysts can induce asymmetry. For example, 3-(trifluoromethyl)benzyl bromide was used in the enantioselective synthesis of L-733,060, a neurokinin NK1 antagonist, via Pd-catalyzed cross-coupling with chiral ligands . Similar methods could apply by substituting the trifluoromethyl group with difluoroethoxy.
Q. How can this compound serve as a derivatization reagent in analytical chemistry?
The benzyl bromide group reacts with nucleophilic analytes (e.g., uracil in DNA) to form stable adducts for GC/MS detection. For example:
- Derivatize uracil with 3-(trifluoromethyl)benzyl bromide under alkaline conditions.
- Analyze using negative chemical ionization MS, achieving detection limits <1 pmol .
Q. What are common side reactions during its use in organic synthesis, and how can they be mitigated?
- Dibromination : Occurs under excess brominating agents. Mitigate by controlling stoichiometry (1:1 molar ratio of precursor to bromine source) .
- Hydrolysis : Moisture converts benzyl bromide to benzyl alcohol. Use anhydrous solvents and molecular sieves .
- Elimination : Elevated temperatures promote β-elimination. Maintain reaction temperatures <50°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
